(Trifluoromethyl)boronic acid (Trifluoromethyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 762208-32-2
VCID: VC14320886
InChI: InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H
SMILES:
Molecular Formula: CH2BF3O2
Molecular Weight: 113.83 g/mol

(Trifluoromethyl)boronic acid

CAS No.: 762208-32-2

Cat. No.: VC14320886

Molecular Formula: CH2BF3O2

Molecular Weight: 113.83 g/mol

* For research use only. Not for human or veterinary use.

(Trifluoromethyl)boronic acid - 762208-32-2

Specification

CAS No. 762208-32-2
Molecular Formula CH2BF3O2
Molecular Weight 113.83 g/mol
IUPAC Name trifluoromethylboronic acid
Standard InChI InChI=1S/CH2BF3O2/c3-1(4,5)2(6)7/h6-7H
Standard InChI Key WXJNZXZAXNWRDN-UHFFFAOYSA-N
Canonical SMILES B(C(F)(F)F)(O)O

Introduction

Structural and Physicochemical Properties of (Trifluoromethyl)boronic Acids

(Trifluoromethyl)boronic acids are typically arylboronic acids substituted with a trifluoromethyl group at the meta or para position of the aromatic ring. A representative example is 3-(trifluoromethyl)phenylboronic acid (CAS 1423-26-3), which exhibits the following properties :

PropertyValue/Range
Molecular formulaC₇H₆BF₃O₂
Molecular weight189.93 g/mol
Melting point160–165°C
AppearanceWhite to light yellow powder
Purity (HPLC)≥97.0%
Storage conditionsRefrigerator (2–8°C)

The trifluoromethyl group confers enhanced electrophilicity to the boron center, facilitating its participation in Suzuki-Miyaura couplings and other transition-metal-catalyzed reactions . The strong electron-withdrawing nature of the -CF₃ group also stabilizes the boronic acid, reducing protodeboronation side reactions commonly observed in less substituted analogs .

Synthetic Methodologies for (Trifluoromethyl)boronic Acids

Organocatalytic Enantioselective Synthesis

A breakthrough in synthesizing chiral α-trifluoromethyl allylboronic acids was achieved using alkenylboroxines and trifluoromethyl diazomethane in the presence of BINOL-derived catalysts. This method avoids racemic pathways by employing ethanol to form boronic esters, which undergo dynamic transesterification to yield enantiomerically enriched products (up to 98% ee) . For example, reaction of alkenylboroxine 2a with CF₃ diazomethane (3) and 20 mol% BINOL (4) produced 5a in 78% yield (Figure 1).

Electrophilic Trifluoromethylselenolation

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

3-(Trifluoromethyl)phenylboronic acid serves as a key building block in synthesizing fluorinated biaryl compounds. For instance, coupling with aryl halides under palladium catalysis yields trifluoromethylated biphenyls, which are valuable in drug discovery for their metabolic stability and lipophilicity .

Construction of Quaternary Stereocenters

Chiral α-trifluoromethyl allylboronic acids enable asymmetric allylation of carbonyl compounds, forming stereogenic centers with adjacent CF₃ and boron groups. This strategy was applied to synthesize trifluoromethylated indolines via three-component coupling with trimethylsilyldiazomethane and indoles .

Challenges and Limitations

Scalability of Enantioselective Methods

While organocatalytic methods achieve high enantiomeric excess, scaling beyond 2 mmol results in reduced yields (e.g., 68% at 2 mmol scale vs. 78% at 1 mmol) . Catalyst loading (20–30 mol%) and solvent choice (toluene vs. THF) critically influence process economics.

Recent Advances and Future Directions

Biocatalytic Approaches

Engineered cytochrome P450 enzymes have been employed to synthesize α-trifluoromethyl boronic acids via carbene B–H bond insertion, achieving 99% ee and 85% yield . This green chemistry approach minimizes metal waste and operates under mild conditions.

Vicinal Difunctionalization

Sequential insertion of 2,2,2-trifluorodiazoethane into boron–carbon bonds enables diastereoselective synthesis of vicinal bis(trifluoromethyl) alkylborons, expanding access to densely functionalized fluorinated building blocks .

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